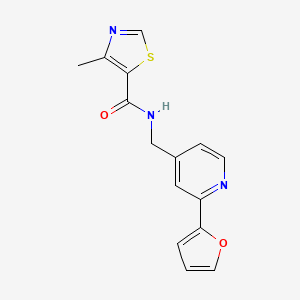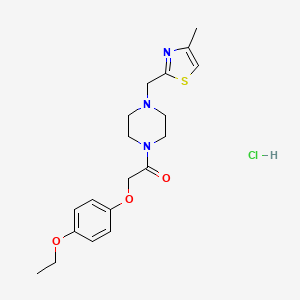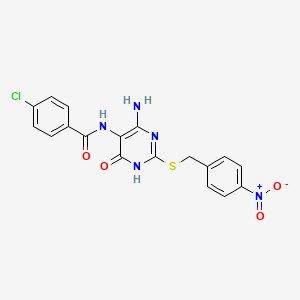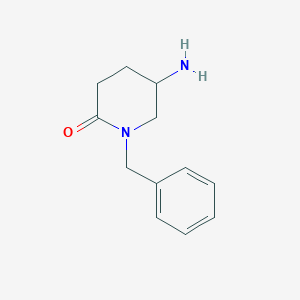
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiazole-5-carboxamide" is a heterocyclic compound that is not directly described in the provided papers. However, the papers do discuss related compounds with furan and pyridine moieties, which are common in the synthesis of compounds with potential therapeutic applications. For instance, compounds with furan rings have been investigated for their potential in treating cognitive deficits in schizophrenia and for their anticancer and antioxidant activities .
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of azabicyclooctane as a core structure to target neuronal nicotinic acetylcholine receptors . Another approach includes the synthesis of metal complexes with furan carboxamide ligands, which have been characterized by techniques like FT-IR, NMR, and HR-MS . Additionally, the synthesis of fused heterocyclic systems through acid-catalyzed transformations of furan-containing carboxamides has been reported .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which revealed that such compounds crystallize in the monoclinic system and have specific space group parameters . Computational methods like DFT have also been employed to optimize the structures of metal complexes derived from furan carboxamides .
Chemical Reactions Analysis
The chemical reactivity of furan-containing compounds includes transformations in acidic media, leading to the opening of the furan ring and the formation of new heterocyclic systems . Other reactions involve N-methylation, reduction, condensation with furoyl chloride, and subsequent transformations to synthesize pyrazolo[4,3-g][1,3]benzothiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include high oral bioavailability and rapid brain penetration, which are desirable for potential therapeutic agents . The thermal decomposition of metal complexes derived from furan carboxamides has been studied, providing insights into their stability . The anticancer and antioxidant activities of these complexes have been evaluated using assays like DPPH, ABTS, and MTT, indicating their potential biological relevance .
Wissenschaftliche Forschungsanwendungen
Heterocyclic System Synthesis
Research has explored the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, leading to the synthesis of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine derivatives. These transformations highlight the utility of furan and pyridine derivatives in synthesizing complex heterocyclic structures, which are often pursued for their unique chemical properties and potential biological activities (Stroganova, Vasilin, & Krapivin, 2016).
Antiprotozoal Agents
A study on dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which share structural features with the query compound, demonstrated significant potential as antiprotozoal agents. These compounds exhibited strong DNA affinities and showed promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Neuroinflammation Imaging
[11C]CPPC, a PET radiotracer, has been developed for the specific imaging of reactive microglia and disease-associated neuroinflammation in vivo, targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This research underscores the importance of novel compounds in the development of diagnostic tools for neuroinflammatory diseases, demonstrating how structurally complex molecules can be applied in neuroscience to understand and monitor neurological disorders better (Horti et al., 2019).
Organic Ligands and Metal Complexes
The synthesis and characterization of compounds containing the furan ring, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, have been explored for their chelating properties and potential antimicrobial activities. These studies suggest the versatility of furan-containing compounds in forming metal complexes that could be relevant in various applications, including as antimicrobial agents (Patel, 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase .
Mode of Action
Based on the inhibition of collagen prolyl-4-hydroxylase by similar compounds , it can be inferred that this compound may bind to the active site of the enzyme, preventing it from catalyzing the hydroxylation of proline residues in collagen, a key step in collagen synthesis.
Result of Action
Based on the inhibition of collagen prolyl-4-hydroxylase by similar compounds , it can be inferred that this compound may lead to reduced collagen production, potentially affecting tissue repair and remodeling processes.
Eigenschaften
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-8-11-4-5-16-12(7-11)13-3-2-6-20-13/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJWSVYKEMBRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)



![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)

![[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2534407.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534409.png)

![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2534415.png)